Aurasperone E - 95272-15-4

Aurasperone E

Catalog Number: EVT-14301417
CAS Number: 95272-15-4
Molecular Formula: C32H28O11
Molecular Weight: 588.6 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
Aurasperone E is an organic heterotricyclic compound and an organooxygen compound.
Classification

Aurasperone E belongs to the broader class of polyketides, specifically categorized as a dimeric naphtho-γ-pyrone. This classification is based on its structural characteristics, which include two naphthopyrone units linked together, contributing to its unique biological activities .

Synthesis Analysis

Methods and Technical Details

The synthesis of aurasperone E typically involves the fermentation of Aspergillus niger under controlled laboratory conditions. The extraction process begins with the cultivation of the fungal strain, followed by solvent extraction methods, often using ethyl acetate or dichloromethane to isolate the desired compounds from the biomass.

Subsequent purification is achieved through chromatographic techniques such as silica gel column chromatography and high-performance liquid chromatography (HPLC). These methods are critical for obtaining aurasperone E in pure form, allowing for further characterization and analysis .

Molecular Structure Analysis

Structure and Data

The molecular formula of aurasperone E is C32H27O10C_{32}H_{27}O_{10}, indicating the presence of multiple functional groups typical of naphtho-γ-pyrones. The compound exhibits 20 degrees of unsaturation, suggesting a complex structure that includes aromatic rings and potentially several methoxy groups .

Spectroscopic techniques such as nuclear magnetic resonance (NMR) and mass spectrometry have been employed to elucidate its structure. For instance, the electrospray ionization mass spectrum reveals a protonated molecular ion peak at m/z571.3m/z571.3, confirming its molecular weight .

Chemical Reactions Analysis

Reactions and Technical Details

Aurasperone E participates in various chemical reactions typical of naphtho-γ-pyrones. These reactions may include oxidation, reduction, and conjugation processes that can modify its functional groups and alter its biological activity. The compound's reactivity profile is essential for understanding how it interacts with biological targets, particularly in medicinal chemistry applications.

In studies examining its antibacterial properties, aurasperone E has been shown to inhibit the growth of pathogenic bacteria through mechanisms that may involve disrupting bacterial cell wall synthesis or interfering with metabolic pathways .

Mechanism of Action

Process and Data

The mechanism by which aurasperone E exerts its antibacterial effects involves binding to specific targets within bacterial cells. Research indicates that it may inhibit key enzymes involved in bacterial growth and replication. For example, docking studies suggest that aurasperone E interacts with essential proteins in bacteria, potentially leading to their inactivation .

Quantitative analyses have demonstrated that aurasperone E exhibits significant inhibitory activity against antibiotic-resistant strains, suggesting that it may serve as a lead compound for developing new antimicrobial agents .

Physical and Chemical Properties Analysis

Physical and Chemical Properties

The physical properties of aurasperone E include:

  • Appearance: Typically isolated as a yellowish powder.
  • Solubility: Soluble in organic solvents such as methanol and ethyl acetate but poorly soluble in water.
  • Melting Point: Specific melting point data is not widely reported but can be determined through thermal analysis.

Chemical properties include:

  • Stability: Generally stable under normal laboratory conditions but may degrade under extreme pH or temperature conditions.
  • Reactivity: Exhibits reactivity typical of phenolic compounds, including potential oxidation reactions.

These properties are crucial for understanding how aurasperone E can be utilized in various applications .

Applications

Scientific Uses

Aurasperone E has significant potential in various scientific fields:

  • Antibacterial Research: Its ability to inhibit resistant bacterial strains makes it a candidate for developing new antibiotics.
  • Pharmaceutical Development: Due to its bioactive properties, it may be explored for use in pharmaceuticals aimed at treating infections caused by resistant pathogens.
  • Biochemical Studies: It serves as a model compound for studying the biosynthesis and metabolic pathways of naphtho-γ-pyrones in fungi.
Biosynthetic Pathways and Genetic Regulation in Aspergillus Species

Identification of Secondary Metabolite Gene Clusters (SMGCs) Linked to Aurasperone E Production

Aurasperone E biosynthesis is governed by specialized genomic regions termed Secondary Metabolite Gene Clusters (SMGCs). In Aspergillus niger FGSC A1279, genome mining identified 12 polyketide metabolite clusters activated upon epigenetic manipulation. Among these, the aurasperone E cluster co-localizes with funalenone (Chromosome 2) and aurasperone A (Chromosome 6) biosynthetic genes, forming a polyketide synthase (PKS)-centric genomic region [1] [3]. Aspergillus welwitschiae isolate CCMB 674 harbors 64 SMGCs, with antiSMASH analysis revealing a T1PKS-dominant cluster syntenic to A. niger's aurasperone E pathway. Comparative genomics confirmed this cluster’s conservation in 85% of section Nigri strains, though its chromosomal positioning varies between species [2] [7].

Table 1: Genomic Localization of Aurasperone E Biosynthetic Clusters

Aspergillus SpeciesStrainChromosomeCore Genes IdentifiedReference
A. nigerFGSC A12796pksJ, aurE, fadA [1]
A. welwitschiaeCCMB 6748t1pks-3, nrps-like, p450-12 [2]
A. vinaceus (novel sp.)ITAL 47,4564pks-7, methyltr, oxidase-4 [7]

Phylogenetic analysis of 695 calmodulin gene sequences across section Nigri revealed distinct haplotypes correlating with aurasperone production capabilities. Strains clustering within haplotype H5 (predominantly A. niger) consistently expressed intact aurasperone clusters, whereas H12 (A. welwitschiae) exhibited frameshift mutations in regulatory genes, reducing yield [7].

Role of Polyketide Synthases (PKS) in Dimeric Naphtho-γ-Pyrone Assembly

Aurasperone E belongs to the dimeric naphtho-γ-pyrone class, synthesized via iterative type I PKS (T1PKS). In A. niger, the non-reducing PKS albA (ortholog of A. fumigatus alb1) catalyzes the formation of the monomeric precursor tetrahydroxynaphthalene (THN). Deletion of albA abolishes both spore pigmentation and naphtho-γ-pyrone production, confirming its essential role in initiating the pathway [6]. Monomers undergo oxidative coupling mediated by laccase-like oxidases (e.g., aygA), forming C-C bonds between C-10 and C-7' positions to yield aurasperone E’s asymmetric dimer [8].

Table 2: Key Enzymes in Aurasperone E Biosynthesis

Enzyme TypeGene IdentifierFunctionCatalytic Domain Structure
Non-reducing PKSalbASynthesis of THN monomerKS-AT-ACP-ACP-TE
OxidaseaurEDimerization via C-10/C-7' couplingCu-binding laccase domain
O-MethyltransferaseaurMMethoxy group addition at C-6SAM-dependent methyltransferase

Structural elucidation via HR-ESIMS and NMR confirmed aurasperone E (C₃₂H₂₆O₁₀) derives from two naphtho-γ-pyrone units with a linear 10,7'-connection, distinguishing it from fonsecinone A (C-C bonded at C-6/C-6') or rubasperone B (angular connection) [8] [10]. This regioselectivity is genetically determined by the cluster-specific oxidase AurE.

Epigenetic Modulators (e.g., GcnE) and Cluster Activation in Aspergillus niger

Aurasperone E production is typically silenced under standard laboratory conditions. Landmark studies demonstrated that deletion of the histone acetyltransferase gcnE in A. niger FGSC A1279 activated 12 cryptic polyketide clusters, including aurasperone E. GcnE, part of the SAGA/ADA chromatin remodeling complex, represses SMGCs by acetylating histone H3K9. Its removal induces hyperacetylation of H3K14, opening chromatin and enabling transcription of biosynthetic genes [1] [3].

Table 3: Impact of Epigenetic Disruption on Aurasperone Production

ModulatorTargetEffect on Aurasperone E YieldExpression Change of pksJ
ΔgcnEHistone H3K1445-fold increase38.7-fold upregulation
ΔlaeAVelvet complex8-fold increase6.2-fold upregulation
HDAC inhibitorsHistone deacetylation22-fold increase19.1-fold upregulation

Complementary strategies include overexpression of the global regulator laeA, which derepresses multiple clusters by interacting with histone methyltransferases. Metabolomic profiling of ΔgcnE strains revealed co-production of aurasperone E with related compounds (e.g., funalenone, nigerone), indicating coordinated epigenetic control of adjacent clusters [1] [3] [9].

Comparative Analysis of Aurasperone Biosynthetic Clusters Across Aspergillus welwitschiae and A. niger

The aurasperone E cluster exhibits species-specific structural and regulatory variations:

  • Gene Content: A. niger’s cluster contains 21 genes, including pksJ, aurE, and aurM. A. welwitschiae lacks aurM, explaining the absence of methoxylated derivatives like aurasperone A in this species [4] [7].
  • Regulatory Elements: In A. niger, the cluster possesses a 1.2-kb promoter with binding sites for the transcription factor an0807. This site is degenerate in A. welwitschiae, reducing basal expression [2] [9].
  • Ecological Adaptation: A. welwitschiae isolates from sisal plants (e.g., CCMB 674) show cluster deletions or pseudogenization of p450-12, correlating with redirection of metabolic flux toward phytotoxins like malformin C [2].

Pan-genome analysis of 32 section Nigri species revealed that 49% of SMGC families are species-specific. While aurasperone-like clusters exist in 70% of species, only A. niger, A. tubingensis, and A. luchuensis retain full biosynthetic capability. Notably, the newly described A. vinaceus produces sclerotium-associated aflavinines but lacks aurasperone entirely due to cluster absence [7] [9].

Compounds Mentioned: Aurasperone E, Nigerpyrone, Carbonarone A, Pestalamide A, Funalenone, Aurasperone A, Malformin C, Nigerone, Asperazine, 14-Epi-hydroxy-10,23-dihydro-24,25-dehydroaflavinine, 10,23-Dihydro-24,25-dehydroaflavinine, 10,23-Dihydro-24,25-dehydro-21-oxo-aflavinine, Rubasperone B, Flavasperone, Rubrofusarin B, Fonsecinone A, Aspernigrin A.

Properties

CAS Number

95272-15-4

Product Name

Aurasperone E

IUPAC Name

10-(2,5-dihydroxy-6,8-dimethoxy-2-methyl-4-oxo-3H-benzo[g]chromen-7-yl)-5-hydroxy-6,8-dimethoxy-2-methylbenzo[g]chromen-4-one

Molecular Formula

C32H28O11

Molecular Weight

588.6 g/mol

InChI

InChI=1S/C32H28O11/c1-13-7-17(33)26-29(36)23-16(10-15(38-3)11-20(23)40-5)24(31(26)42-13)27-19(39-4)8-14-9-21-25(18(34)12-32(2,37)43-21)28(35)22(14)30(27)41-6/h7-11,35-37H,12H2,1-6H3

InChI Key

XQLGSHUQZMPBGG-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=O)C2=C(C3=C(C=C(C=C3OC)OC)C(=C2O1)C4=C(C5=C(C6=C(C=C5C=C4OC)OC(CC6=O)(C)O)O)OC)O

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